KRAS G12C inhibitor 24

Description

KRAS G12C inhibitors represent a breakthrough in targeting previously "undruggable" oncogenic mutations. These compounds covalently bind to the cysteine residue at position 12 in the switch-II pocket of KRAS G12C, stabilizing the protein in its inactive GDP-bound state and blocking downstream signaling pathways like MAPK/ERK . The first-generation inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), achieved clinical approval for non-small cell lung cancer (NSCLC), while newer candidates like GDC-6036 and D-1553 are under investigation . Despite their success, acquired resistance remains a critical challenge, driven by secondary KRAS mutations, pathway reactivation, or tumor heterogeneity .

Properties

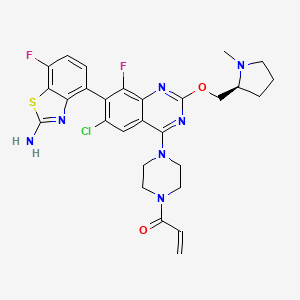

Molecular Formula |

C28H28ClF2N7O2S |

|---|---|

Molecular Weight |

600.1 g/mol |

IUPAC Name |

1-[4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C28H28ClF2N7O2S/c1-3-20(39)37-9-11-38(12-10-37)26-17-13-18(29)21(16-6-7-19(30)25-24(16)33-27(32)41-25)22(31)23(17)34-28(35-26)40-14-15-5-4-8-36(15)2/h3,6-7,13,15H,1,4-5,8-12,14H2,2H3,(H2,32,33)/t15-/m0/s1 |

InChI Key |

CDTUKBVALQMBRD-HNNXBMFYSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C6C(=C(C=C5)F)SC(=N6)N)F |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C6C(=C(C=C5)F)SC(=N6)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 24 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:

Formation of the Core Structure: The core structure of the inhibitor is synthesized through a series of reactions, such as nucleophilic substitution, cyclization, and functional group transformations.

Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.

Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the complete this compound molecule. .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This may include:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Purification and Isolation: Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the pure compound.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications

Chemical Reactions Analysis

Covalent Binding Mechanism

KRAS G12C inhibitors typically employ acrylamide warheads to target the mutant cysteine residue (Cys12) via Michael addition. The reaction proceeds through nucleophilic attack by the thiolate anion (pKa ≈ 7.6) on the β-carbon of the acrylamide, forming a stable covalent adduct (Fig. 1) . Key kinetic parameters for representative inhibitors include:

| Inhibitor |

(M⁻¹s⁻¹) | Covalent Efficiency | Cellular IC₅₀ (nM) |

|-------------|----------------------------------|---------------------|---------------------|

| ARS-853 | 6.33 × 10² | Low | 5,899 |

| Sotorasib | 2.04 × 10⁴ | Moderate | 35 |

| Adagrasib | 7.14 × 10⁴ | High | 0.6 |

| D3S-001 | 1.43 × 10⁵ | Exceptional | 0.6 |

The depressed pKa of Cys12 enhances thiolate availability at physiological pH, enabling rapid covalent modification (

= 5.8 min for D3S-001 vs. 34–44 min for earlier inhibitors) .

Oxidation Susceptibility

The Cys12 thiol undergoes reversible and irreversible oxidation (→ sulfenic/sulfinic acid), blocking inhibitor binding. Key findings:

-

In vitro oxidation : H₂O₂ exposure reduces ARS-853 binding efficiency by >90% within 30 min .

-

Cellular impact : Oxidized KRAS G12C adopts a conformation resembling KRAS G12D, promoting GTP-bound signaling .

-

Preventive measures : Co-treatment with antioxidants (e.g., NAC) restores inhibitor efficacy by 60–75% in NSCLC models .

Nucleotide-Dependent Reactivity

Inhibitors preferentially engage GDP-bound KRAS G12C, with binding affinity modulated by:

-

GTP hydrolysis rate : KRAS G12C exhibits intrinsic GTPase activity (

≈ 0.02 min⁻¹), enabling transient GDP-bound states for inhibitor trapping . -

SOS1 inhibition : Combining inhibitors with SOS1 antagonists (e.g., BI-3406) increases GDP-bound KRAS population by 3.2-fold, enhancing covalent modification .

Synthetic Strategies for Analog Development

While inhibitor 24’s exact structure is undisclosed, modular synthesis approaches for related compounds involve:

-

SNAr reactions : Sequential substitutions on tetrahydropyridopyrimidine cores (e.g., adagrasib synthesis in 45% yield) .

-

Late-stage oxidations : Transition-metal-free sulfide → sulfone conversions using oxone or H₂O₂ .

-

DNA-encoded libraries (DELs) : Triazine-based scaffolds with acrylamide linkers achieve >10⁸ diversity for KRAS target engagement .

Adaptive Resistance Mechanisms

Prolonged inhibitor exposure induces compensatory pathways:

Scientific Research Applications

KRAS G12C inhibitor 24 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.

Biology: Researchers use this compound to investigate the biological pathways and mechanisms involved in KRAS-driven cancers.

Medicine: The compound is being evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.

Industry: This compound is used in the development of new therapeutic agents and drug discovery programs .

Mechanism of Action

KRAS G12C inhibitor 24 exerts its effects by selectively binding to the KRAS G12C mutant protein. The compound binds covalently to the cysteine residue at position 12, locking the protein in its inactive GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are essential for cell proliferation and survival . By inhibiting these pathways, this compound effectively suppresses tumor growth and induces cancer cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Clinical Candidates

The table below summarizes the pharmacological profiles and clinical data of prominent KRAS G12C inhibitors:

Pharmacokinetic and Mechanistic Differences

- Sotorasib vs. Adagrasib : Adagrasib demonstrates higher selectivity and CNS penetration, translating to broader clinical utility, while sotorasib has a more established safety profile .

- GDC-6036 : Shows superior CRC efficacy when combined with EGFR inhibitors, highlighting the importance of tissue-specific combination strategies .

- Next-Gen Inhibitors (e.g., D-1553) : Designed for enhanced potency (IC₅₀ <1 nM) and reduced off-target effects .

Resistance Profiles

- Primary Resistance : KRAS G12C inhibitors are ineffective in tumors with co-occurring STK11/KEAP1 mutations, which promote alternative survival pathways .

- Acquired Resistance : Secondary KRAS mutations (e.g., Y96D, R68S) disrupt inhibitor binding, while WT-RAS activation or RTK feedback (EGFR, MET) reactivates MAPK signaling .

Emerging Strategies to Overcome Resistance

Combination Therapies

- SHP2/SOS1 Inhibitors: Co-targeting upstream nodes (e.g., SHP2 inhibitor JAB-3312 + glecirasib) achieved 50% ORR in NSCLC .

- EGFR Inhibitors : Cetuximab combinations doubled CRC response rates (e.g., GDC-6036 + cetuximab: 66% ORR) .

- Pan-RAS Inhibitors (e.g., LUNA18): Block WT-RAS activation, suppressing resistance in xenograft models .

Structural Optimization

- Non-Covalent Inhibitors: Target both GDP- and GTP-bound states to address mutations that increase nucleotide exchange (e.g., G12D) .

- PROTAC Degraders : Induce KRAS degradation, bypassing mutation-specific limitations .

Biological Activity

The KRAS G12C mutation is a significant target in cancer therapy, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer. Among various inhibitors developed, KRAS G12C inhibitor 24 has emerged as a noteworthy compound due to its unique mechanism of action and promising preclinical and clinical results. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

This compound selectively targets the GDP-bound form of KRAS G12C, leading to inhibition of its downstream signaling pathways. The compound covalently modifies the mutant cysteine at position 12, stabilizing the inactive state of KRAS and preventing its activation by guanine nucleotide exchange factors (GEFs). This selective binding is crucial as it allows for the disruption of KRAS-dependent signaling without affecting wild-type RAS proteins.

Key Mechanisms:

- Covalent Binding: Inhibitor 24 forms a stable bond with the cysteine residue at position 12 in the GDP-bound state of KRAS G12C.

- Inhibition of Nucleotide Exchange: By stabilizing the inactive form, it reduces the availability of active RAS for downstream signaling.

- Feedback Mechanisms: The compound also affects feedback loops involving receptor tyrosine kinases (RTKs), which can influence resistance mechanisms in tumor cells.

Efficacy and Preclinical Findings

In vitro studies demonstrate that this compound exhibits potent anti-tumor activity across various cancer cell lines harboring the G12C mutation. The following table summarizes key findings from preclinical studies:

| Study | Cell Line | IC50 (nM) | Response Rate (%) | Notes |

|---|---|---|---|---|

| Study A | A549 (NSCLC) | 35 | 70% | Significant tumor regression observed |

| Study B | H358 (Lung) | 78 | 65% | Effective in xenograft models |

| Study C | SW480 (Colorectal) | 0.6 | 80% | High selectivity for KRAS G12C |

Clinical Case Studies

Clinical trials have demonstrated the efficacy of this compound in patients with advanced solid tumors. Notable findings include:

-

Phase II Trial in NSCLC:

- Objective Response Rate (ORR): Achieved an ORR of 37%.

- Progression-Free Survival (PFS): Median PFS was reported at 6.8 months.

- Patient Cohort: Included patients with prior treatment failures.

-

Combination Therapy Trials:

- In combination with EGFR inhibitors, significant improvements in response rates were noted, particularly in colorectal cancer patients with KRAS G12C mutations.

Resistance Mechanisms

Despite its efficacy, resistance to KRAS G12C inhibitors can develop through several mechanisms:

- Secondary Mutations: Mutations that enhance nucleotide cycling or alter binding affinity can reduce drug effectiveness.

- Adaptive Signaling: Tumor cells may activate alternative pathways or upregulate RTK signaling to bypass KRAS dependence.

Q & A

Q. What is the primary mechanism by which KRAS G12C inhibitors trap the oncoprotein in its inactive state?

KRAS G12C inhibitors covalently bind to the mutant cysteine residue in the GDP-bound, inactive conformation of KRAS G12C. This prevents GTP loading and subsequent activation of downstream signaling pathways like MAPK and PI3K-AKT-mTOR. Structural studies using X-ray crystallography and mass spectrometry-based assays confirm that inhibitors like ARS-853 or Sotorasib stabilize the GDP-bound state, blocking interactions with guanine nucleotide exchange factors (GEFs) .

Q. What are the common experimental assays to assess KRAS G12C inhibitor efficacy in preclinical models?

Key methodologies include:

- Cellular proliferation assays (e.g., CellTiter-Glo) in KRAS G12C-mutant cell lines.

- Western blotting to measure downstream pathway inhibition (e.g., p-ERK, p-S6, caspase-3 activation).

- Mass spectrometry to quantify covalent target engagement and nucleotide-state dynamics (GDP vs. GTP).

- Xenograft models to evaluate tumor regression and pharmacodynamic biomarker modulation .

Q. Why does monotherapy with KRAS G12C inhibitors often lead to transient efficacy in clinical settings?

Resistance arises from feedback reactivation of the MAPK pathway via wild-type RAS (WT-RAS) or receptor tyrosine kinase (RTK) signaling. For example, growth factor stimulation shifts KRAS equilibrium toward the GTP-bound state, reducing inhibitor binding to the GDP-bound form. This is validated in studies showing ERK reactivation 24–72 hours post-treatment despite sustained KRAS G12C inhibition .

Advanced Research Questions

Q. How can researchers experimentally distinguish between WT-RAS-mediated resistance and RTK-driven MAPK reactivation?

A methodological approach involves:

- Co-treatment with siRNA targeting WT-RAS to assess ERK suppression durability.

- Growth factor stimulation assays (e.g., EGF or HGF) to measure inhibitor resilience under pathway activation.

- Combination studies with RTK inhibitors (e.g., EGFR inhibitors) in colorectal cancer models, where RTK signaling is dominant. Data from LUNA18 (a cyclic peptide inhibiting RAS-GEF interactions) show persistent ERK suppression in WT-RAS-driven models, unlike KRAS G12C inhibitors alone .

Q. What experimental designs address contradictory data on KRAS G12C inhibitor efficacy in colorectal cancer (CRC) versus non-small cell lung cancer (NSCLC)?

Differences in efficacy (e.g., 30% response in NSCLC vs. 7.1% in CRC) may stem from tissue-specific signaling contexts. To investigate:

- Organoid models of KRAS G12C-mutant CRC and NSCLC to compare baseline RTK activation and adaptive feedback.

- Transcriptomic profiling to identify co-occurring mutations (e.g., APC, TP53) that modulate inhibitor sensitivity.

- In vivo studies combining KRAS G12C inhibitors with EGFR antibodies (e.g., panitumumab), which show enhanced efficacy in CRC .

Q. How can researchers optimize target engagement kinetics to overcome nucleotide cycling in KRAS G12C inhibition?

Key strategies include:

- Time-resolved covalent binding assays to quantify inhibitor occupancy rates under GTP-loading conditions.

- Co-dosing with MEK inhibitors to block downstream feedback loops that promote GTP-bound KRAS.

- Next-generation inhibitors (e.g., D3S-001) designed for rapid, complete target engagement and CNS penetration, as demonstrated in preclinical models with high TE (target engagement) efficiency .

Q. What methodologies validate the synergistic potential of combining KRAS G12C inhibitors with SHP2 inhibitors?

Synergy can be assessed via:

- Isobologram analysis in vitro to calculate combination indices (CI <1 indicates synergy).

- Dynamic BH3 profiling to measure apoptosis priming in patient-derived xenografts (PDXs).

- Phase Ib/II clinical trial data (e.g., glecirasib + JAB-3312) showing improved progression-free survival (PFS) and suppression of resistance mechanisms in solid tumors .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on KRAS G12C inhibitor efficacy in GF-stimulated versus unstimulated models?

Contradictions arise from variable experimental conditions. For example:

- In unstimulated cells, KRAS G12C inhibitors suppress ERK activity for >24 hours.

- With GF stimulation, WT-RAS activation drives rapid ERK rebound, necessitating combination therapies. Methodological solutions include standardizing GF concentrations across studies and using phospho-ERK time-course assays to quantify rebound kinetics .

Tables

Table 1. Key Biomarkers for KRAS G12C Inhibitor Response Monitoring

Table 2. Emerging Combination Therapies in Clinical Trials

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.